2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate
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Overview
Description
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate typically involves multi-step reactions. One common method involves the condensation of 1-methylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as methanesulfonic acid (MsOH) under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoate moiety using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in tetrahydrofuran (THF).
Substitution: NaOMe in methanol or KOtBu in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives
Scientific Research Applications
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate involves its interaction with molecular targets such as tubulin. The compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and induction of apoptosis. This mechanism is similar to that of colchicine, a well-known tubulin polymerization inhibitor .
Comparison with Similar Compounds
Similar Compounds
1-Methylindole-3-carbaldehyde: A precursor in the synthesis of the target compound.
3-Oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate: Another precursor used in the synthesis.
N-[(1-Methylindol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: A related compound with similar biological activities
Uniqueness
2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate stands out due to its unique combination of indole and furan moieties, which contribute to its diverse chemical reactivity and biological activities. Its ability to inhibit tubulin polymerization and induce apoptosis makes it a promising candidate for further research in cancer therapy .
Properties
Molecular Formula |
C25H16FNO4 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-fluorobenzoate |
InChI |
InChI=1S/C25H16FNO4/c1-27-14-15(17-6-3-5-9-21(17)27)12-23-24(28)19-11-10-16(13-22(19)31-23)30-25(29)18-7-2-4-8-20(18)26/h2-14H,1H3/b23-12+ |
InChI Key |
DOZDALLEYFAFCN-FSJBWODESA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5F |
Origin of Product |
United States |
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